molecular formula C9H14N2 B060741 4-Methyl-6-propylpyridin-2-amine CAS No. 179555-24-9

4-Methyl-6-propylpyridin-2-amine

Cat. No. B060741
CAS RN: 179555-24-9
M. Wt: 150.22 g/mol
InChI Key: QGCCHDIBMYPTPX-UHFFFAOYSA-N
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Description

4-Methyl-6-propylpyridin-2-amine, also known as 4,6-MP, is a pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is structurally similar to nicotine and has been found to interact with nicotinic acetylcholine receptors in the brain. In

Mechanism Of Action

The mechanism of action of 4-Methyl-6-propylpyridin-2-amine is believed to involve its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various physiological processes including learning and memory, attention, and pain perception. 4-Methyl-6-propylpyridin-2-amine has been found to selectively bind to certain subtypes of these receptors, leading to enhanced cognitive function and analgesia.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and pain perception, 4-Methyl-6-propylpyridin-2-amine has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease. Additionally, 4-Methyl-6-propylpyridin-2-amine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Methyl-6-propylpyridin-2-amine in lab experiments is its selectivity for certain subtypes of nicotinic acetylcholine receptors. This allows for more targeted studies of the effects of these receptors on various physiological processes. However, one limitation of using 4-Methyl-6-propylpyridin-2-amine is its relatively low potency compared to other compounds that interact with nicotinic acetylcholine receptors. This may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 4-Methyl-6-propylpyridin-2-amine. One area of interest is its potential as a treatment for cognitive impairment associated with neurological disorders. Further studies are needed to determine the optimal dosage and administration route for this compound in humans. Additionally, research on the potential analgesic and anti-inflammatory effects of 4-Methyl-6-propylpyridin-2-amine may lead to the development of new treatments for pain and inflammation. Finally, further studies are needed to explore the antioxidant properties of 4-Methyl-6-propylpyridin-2-amine and their potential therapeutic applications in neurodegenerative disorders.
Conclusion
4-Methyl-6-propylpyridin-2-amine is a compound that has shown promise as a potential treatment for various neurological disorders. Its selectivity for certain subtypes of nicotinic acetylcholine receptors and its effects on cognitive function, pain perception, and dopamine release make it a promising candidate for further research. While there are limitations to its use in lab experiments, the potential therapeutic applications of 4-Methyl-6-propylpyridin-2-amine make it an important area of study for the scientific community.

Scientific Research Applications

4-Methyl-6-propylpyridin-2-amine has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been found to enhance cognitive function and memory in animal models and has shown promise as a potential treatment for cognitive impairment associated with these disorders. Additionally, 4-Methyl-6-propylpyridin-2-amine has been investigated for its potential as an analgesic and anti-inflammatory agent.

properties

CAS RN

179555-24-9

Product Name

4-Methyl-6-propylpyridin-2-amine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-methyl-6-propylpyridin-2-amine

InChI

InChI=1S/C9H14N2/c1-3-4-8-5-7(2)6-9(10)11-8/h5-6H,3-4H2,1-2H3,(H2,10,11)

InChI Key

QGCCHDIBMYPTPX-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC(=C1)C)N

Canonical SMILES

CCCC1=NC(=CC(=C1)C)N

synonyms

2-Pyridinamine,4-methyl-6-propyl-(9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (E)-4-methyl-6-(prop-1-enyl)pyridin-2-amine (235 mg, 1.59 mmol) in ethanol (5.29 mL) was added 10% palladium on carbon (169 mg, 159 μmol). The reaction mixture was evacuated and back filled with H2 three times. The mixture was stirred under an atmosphere of hydrogen (balloon at 1 atm) for 16 h, then filtered through a pad of celite. The filtrate was collected, concentrated in vacuo and purified by chromatography (silica, 30 to 60% ethyl acetate in hexanes gradient) to give 4-methyl-6-propylpyridin-2-amine (135 mg, 899 μmol, 57%) as a colorless oil. MS (EI/CI) m/z: 150.8 [M+H].
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Synthesis routes and methods II

Procedure details

By analogy to Example 56, Step B, 4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-propylpyridine was treated with 4,6 equivalents of hydroxylamine hydrochloride and 2.8 equivalents of potassium hydroxide in refluxing ethanol/water to yield 2-amino-4-methyl-6-propylpyridine.
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4-methyl-2-(2,5-dimethylpyrrol-1-yl)-6-propylpyridine
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